molecular formula C18H18N4O2 B7687367 N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7687367
M. Wt: 322.4 g/mol
InChI Key: MOBDDXYXBXQQAI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-(2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-6-2-3-8-15(13)20-16(23)9-4-10-17-21-18(22-24-17)14-7-5-11-19-12-14/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBDDXYXBXQQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyridine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine-containing molecules. Examples include:

  • N-(pyridin-2-yl)butanamide
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-(2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

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